Solvent Red 135

Description

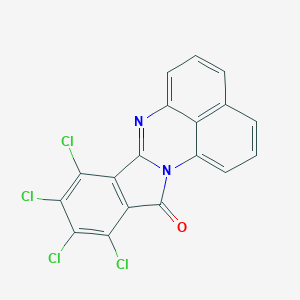

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZVRROHBDDCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041260 | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20749-68-2 | |

| Record name | Solvent Red 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Solvent Red 135

Introduction and Compound Identification

Solvent Red 135, also identified by the Colour Index (C.I.) 564120, is a high-performance synthetic organic dye belonging to the aminoketone chemical class.[1][2] It is a yellowish-red powder widely recognized for its exceptional thermal stability, high light fastness, and strong tinting strength.[3][4][5][6] These robust properties make it a preferred colorant in demanding industrial applications, primarily for coloring a wide array of plastics and synthetic fibers.[3][4][7][8] This guide provides a comprehensive analysis of its core physicochemical properties, outlines standardized experimental protocols for its characterization, and discusses the practical implications of these properties for research and development.

Compound Identifiers:

-

Chemical Name: 8,9,10,11-tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[9][10]

-

Synonyms: Transparent Red EG, Macrolex Red EG, Solvaperm Red G, Oplas Red 339[3][8][10][11][12]

Core Physicochemical Characteristics

The molecular structure and physical attributes of Solvent Red 135 are fundamental to its behavior in various systems. Its chlorinated, polycyclic aromatic structure is responsible for its high stability and insolubility in aqueous media.

graph "Solvent_Red_135_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

// Define atom positions

N1 [pos="0.8,1.2!", label="N"];

N2 [pos="-0.8,1.2!", label="N"];

C1 [pos="-1.6,0.6!", label="C"];

C2 [pos="-1.6,-0.6!", label="C"];

C3 [pos="-0.8,-1.2!", label="C"];

C4 [pos="0,-1.8!", label="C"];

C5 [pos="0.8,-1.2!", label="C"];

C6 [pos="1.6,-0.6!", label="C"];

C7 [pos="1.6,0.6!", label="C"];

C8 [pos="0,0!", label="C"];

C9 [pos="-0.8,-0.1!", label="C"];

C10 [pos="0.8,-0.1!", label="C"];

C11 [pos="-2.9,0.6!", label="C"];

C12 [pos="-3.5,0!", label="C"];

C13 [pos="-2.9,-0.6!", label="C"];

C14 [pos="-2.2,-1.2!", label="C"];

C15 [pos="2.9,0.6!", label="C"];

C16 [pos="3.5,0!", label="C"];

C17 [pos="2.9,-0.6!", label="C"];

C18 [pos="2.2,-1.2!", label="C"];

C19 [pos="-1.5,2.0!", label="C"];

O1 [pos="-1.5,2.8!", label="O"];

C20 [pos="-0.8,1.9!", label="C"];

C21 [pos="0,2.5!", label="C"];

C22 [pos="0.8,1.9!", label="C"];

C23 [pos="0.8,3.1!", label="Cl"];

C24 [pos="-0.8,3.1!", label="Cl"];

C25 [pos="-1.6,3.8!", label="Cl"];

C26 [pos="1.6,3.8!", label="Cl"];

// Define bonds

N1 -- C7 -- C6 -- C5 -- C10 -- C8 -- C9 -- C3 -- C2 -- C1 -- N2;

N1 -- C10;

N2 -- C9;

C1 -- C11 -- C12 -- C13 -- C2;

C3 -- C14 -- C13;

C6 -- C18 -- C17 -- C16 -- C15 -- C7;

C5 -- C18;

// Aromatic rings representation

C1 -- C2 [style=double];

C3 -- C4 -- C5 [style=double];

C6 -- C7 [style=double];

C11 -- C12 [style=double];

C13 -- C14 [style=double];

C15 -- C16 [style=double];

C17 -- C18 [style=double];

// Perinone structure

N1 -- C22;

N2 -- C20;

C19 -- C20 -- C21 -- C22;

C19 -- O1 [style=double];

C20 -- C24;

C21 -- C25;

C21 -- C26;

C22 -- C23;

// Fused rings

C8 -- C10;

C8 -- C9;

}```

Caption: Molecular Structure of Solvent Red 135

A summary of its key quantitative properties is presented in the table below for easy reference.

Property Value Source(s) Molecular Formula C₁₈H₆Cl₄N₂O [1][7][9][10] Molecular Weight 408.07 g/mol [7][9][13] Appearance Yellowish-red or bright red powder [1][3][7] Melting Point 308 - 318 °C [3][5][8][14][15] Boiling Point 646.3 ± 65.0 °C (Predicted) [13][15][] Density 1.74 - 1.77 g/cm³ (Predicted) [8][13][14][] Water Solubility Insoluble (<0.03 mg/L at 20°C) [3][7][13][15] Partition Coefficient log Pow = 7.1 (at 25°C) [15][17]

Solubility Profile in Organic Solvents

The "solvent" classification of this dye stems from its characteristic insolubility in water and good solubility in various organic solvents. [1][3][7]This property is critical for its application in non-aqueous systems, such as plastics, inks, and industrial oils. [3][7]The causality behind this behavior lies in its largely nonpolar molecular structure, which facilitates favorable intermolecular interactions with organic solvent molecules. Quantitative solubility data is essential for formulation development, ensuring the dye remains dissolved and uniformly dispersed without precipitation.

Organic Solvent Solubility at 20°C (g/L) Source(s) Methylbenzene (Toluene) 0.6 [8][11][18][19] Dichloromethane 0.3 [8][11][18][19] Acetone 0.2 [8][11][18][19] Butyl Acetate 0.2 [8][11][18][19] Ethyl Alcohol (Ethanol) 0.1 [8][11][18][19] Chloroform Soluble (Qualitative) [1][3][7]

Thermal and Photochemical Stability

A defining feature of Solvent Red 135 is its exceptional stability under thermal stress and light exposure, which is a direct consequence of its robust, fused-ring chemical structure.

-

Heat Resistance: The dye exhibits high thermal stability, with a heat resistance of up to 300-320°C in plastics like polystyrene. [3][4][11][20]This allows it to be incorporated into high-temperature polymer processing without significant degradation, ensuring color integrity in the final product.

-

Light Fastness: Solvent Red 135 demonstrates excellent light fastness, typically rated at 7-8 on the 8-grade Blue Wool scale. [3][5][8][11]This high rating indicates superior resistance to fading upon prolonged exposure to light, a critical requirement for durable goods.

Synthesis and Potential Impurities

From a process chemistry perspective, understanding the synthesis of Solvent Red 135 provides insight into its properties and potential contaminants. The manufacturing process involves the condensation of 1,8-diaminonaphthalene with tetrachlorophthalic anhydride, followed by a ring-closing reaction. [1][7][20]The reaction is typically carried out in a polar organic solvent or an aqueous hydrochloric acid medium.

[21][22][23][24]

A critical consideration in the synthesis is the potential for the formation of impurities, notably hexachlorobenzene (HCB), which can be present in the starting materials. [24]HCB is a known environmental pollutant, and its presence must be monitored to meet regulatory and environmental standards.

[24]

Experimental Protocols: Characterization of Physicochemical Properties

To ensure self-validating and reproducible results in a research setting, standardized protocols are essential. The following sections detail methodologies for determining key properties of Solvent Red 135.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the saturation solubility of a compound in a given solvent.

[18]

Objective: To quantitatively determine the solubility of Solvent Red 135 in a specific organic solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of Solvent Red 135 powder to several vials. The excess is critical to ensure that a saturated solution is achieved with visible undissolved solid.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 20°C) for 24-72 hours. The agitation and extended time are necessary to ensure the system reaches thermodynamic equilibrium.

[18]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation can be used to accelerate this process.

-

Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Perform a precise serial dilution of the aliquot with the same solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using UV-Vis spectrophotometry. Measure the absorbance at the known λmax of Solvent Red 135 and calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).

-

Calculation: Multiply the measured concentration by the dilution factor to determine the saturation solubility in g/L.

```dot

digraph "Solubility_Workflow" {

graph [splines=ortho, nodesep=0.6];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

prep [label="1. Add Excess Dye\nto Vials"];

solvent [label="2. Add Known Volume\nof Solvent"];

equilibrate [label="3. Equilibrate (24-72h)\nat Constant Temp"];

separate [label="4. Separate Phases\n(Settle/Centrifuge)"];

sample [label="5. Sample & Dilute\nSupernatant"];

quantify [label="6. UV-Vis Analysis\n(Beer's Law)"];

calculate [label="7. Calculate Solubility\n(g/L)"];

prep -> solvent;

solvent -> equilibrate;

equilibrate -> separate;

separate -> sample;

sample -> quantify;

quantify -> calculate;

}

Caption: Workflow for Spectroscopic Analysis.

Toxicological and Safety Profile

From a toxicological standpoint, Solvent Red 135 exhibits low acute toxicity. Safety data indicates an oral LD50 in rats greater than 5,000 mg/kg and an inhalation LC50 greater than 2,868 mg/m³. [15][17]It is also reported to have low toxicity to aquatic organisms. [15][17]However, as with any chemical powder, it may cause skin, eye, or respiratory irritation, and appropriate personal protective equipment should be used during handling to minimize dust generation and exposure.

[25]

References

- Jinan Ogilvy Chemical Co., Ltd. (n.d.). Solvent Red 135.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88680, C.I. Solvent Red 135. [Link]

-

Qingdao Enoch Chemical Co., Ltd. (n.d.). Solvent Red 135 | CAS NO.20749-68-2, 71902-17-5 | Macrolex Red EG. [Link]

-

World Dye Variety. (2012). Solvent Red 135. [Link]

-

Xcolor Pigment. (n.d.). Solvent Red 135. [Link]

-

Enoch Dye. (n.d.). Solvent red 135 TDS. [Link]

-

Hangzhou Mida Chemical Co.,Ltd. (n.d.). Solvent Red 135. [Link]

-

XCWY Chemical. (2019). What is the use of Solvent Red 135?[Link]

-

L COLOR. (n.d.). Solvent red 135. [Link]

-

HUPC GLOBAL CHEMICAL. (n.d.). Solvent Red 135|Transparence Red EG. [Link]

-

Colorants Chem Pvt Ltd. (n.d.). Solvent Red 135 Manufacturers in Mumbai, India. [Link]

-

Baoxu Chemical. (n.d.). MSDS SOLVENT RED 135. [Link]

-

Tianjin Leading Import & Export Co., Ltd. (n.d.). China Solvent Red 135-Transparent Red Eg (S. R 135) factory and manufacturers. [Link]

- Google Patents. (2009).

- Google Patents. (2009).

-

SMAROL. (n.d.). China Solvent Red 135 Suppliers, Manufacturers, Factory. [Link]

-

Ranbar. (n.d.). MACROLEX Red EG (Solvent Red 135) – Perinone Dye for Plastics. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solvent Red 135 [jnogilvychem.com]

- 4. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 5. ccchemical.com [ccchemical.com]

- 6. What is the use of Solvent Red 135? [xcwydyes.com]

- 7. Solvent Red 135 | 20749-68-2 [chemicalbook.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. C.I. Solvent Red 135 | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 20749-68-2: Solvent Red 135 | CymitQuimica [cymitquimica.com]

- 11. union-pigment.com [union-pigment.com]

- 12. Solvent Red 135 Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]

- 13. Solvent Red 135 CAS#: 20749-68-2 [m.chemicalbook.com]

- 14. Solvent red 135 TDS|Solvent red 135 from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]

- 15. echemi.com [echemi.com]

- 17. Solvent Red 135 - Safety Data Sheet [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. China Solvent Red 135 Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 20. echemi.com [echemi.com]

- 21. benchchem.com [benchchem.com]

- 22. CN101508849A - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]

- 23. CN101508849B - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]

- 24. Page loading... [guidechem.com]

- 25. additivesforpolymer.com [additivesforpolymer.com]

A Technical Guide to Solvent Red 135: Molecular Identity, Properties, and Analytical Methodologies for the Research Professional

This technical guide provides a comprehensive overview of Solvent Red 135 (C.I. 564120), a high-performance perinone-class dye. While widely recognized for its industrial application in coloring polymers, its exceptional thermal stability, light fastness, and distinct chemical structure make it a molecule of significant interest for researchers in materials science, analytical chemistry, and advanced technology development. This document delves into its core molecular structure, physicochemical properties, synthesis, and detailed analytical protocols relevant to a scientific research environment.

Part 1: Core Molecular Identity

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section details the fundamental structural and chemical identifiers for Solvent Red 135.

CAS Number and Nomenclature

The primary Chemical Abstracts Service (CAS) Registry Number for Solvent Red 135 is 20749-68-2 .[1][2][3][4][5] An alternative CAS number, 71902-17-5, is also frequently associated with the commercial dye.[3][6][7][8][9][10][11]

-

IUPAC Name: 5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one[12]

-

Common Chemical Name: 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[2][4]

-

Synonyms: C.I. 564120, Transparent Red EG, Macrolex Red EG, Keyplast Red A-G.[3][4][6][8]

Molecular Formula and Weight

Molecular Structure

Solvent Red 135 is an amino ketone dye characterized by a rigid, fused polycyclic aromatic structure.[1][6] The core of the molecule is a perinone system, which is responsible for its chromophoric properties. The presence of four electron-withdrawing chlorine atoms on one of the benzene rings, combined with the extensive π-conjugated system, is fundamental to its intense red color, high thermal stability, and resistance to photodegradation.[13] Its largely non-polar nature governs its solubility, making it insoluble in water but soluble in various organic solvents.[1][13]

Caption: Simplified 2D representation of Solvent Red 135's fused ring structure.

Part 2: Physicochemical Properties and Synthesis

The utility of a chemical compound in research is dictated by its physical and chemical properties. This section summarizes these key characteristics and the fundamental chemistry behind its synthesis.

Key Physicochemical Data

The properties of Solvent Red 135 make it exceptionally robust for applications requiring high-temperature processing and long-term stability.

| Property | Value | Source(s) |

| Physical Appearance | Yellowish-red to bright red powder | [1][3][6][10] |

| Melting Point | 318 °C | [3][9][14] |

| Heat Resistance (in PS) | 300-320 °C | [3][5][8][10][14] |

| Light Fastness | Grade 7-8 (out of 8) | [3][5][9][14][15] |

| Solubility in Water | Insoluble | [1][6] |

| Solubility in Acetone | 0.2 g/L (at 20°C) | [9][15] |

| Solubility in Toluene | 0.6 g/L (at 20°C) | [9] |

| Solubility in Dichloromethane | 0.3 g/L (at 20°C) | [9][15] |

| Solubility in Ethanol | 0.1 g/L (at 20°C) | [9][15] |

Synthesis Pathway

The industrial synthesis of Solvent Red 135 is a well-established process involving a condensation reaction followed by cyclization.

-

Core Directive: The primary manufacturing method involves the condensation of Naphthalene-1,8-diamine with 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione (commonly known as tetrachlorophthalic anhydride).[1][5][6][16]

-

Causality of Reaction Conditions: The reaction is typically heated under reflux for several hours (8-15 hours) in the presence of an acidic catalyst.[16][17] The process can be carried out in a polar organic solvent (solvent method) or an aqueous acidic medium (water-phase method).[17][18] The solvent method generally produces a higher purity product but involves costly solvent recovery, while the aqueous method is more economical but may yield a less vibrant product.[17][18] The final step is a ring-closing reaction (cyclization) to form the stable perinone structure.[1][5]

Caption: Synthesis overview showing reactants, process, and final product.

Part 3: Analytical Protocols for Research Applications

For researchers, the ability to accurately quantify and characterize a compound within various matrices is paramount. The following protocols are designed to be self-validating and provide a robust framework for the analysis of Solvent Red 135.

Protocol 1: Quantitative Analysis of Solvent Red 135 from a Polymer Matrix

This protocol details a reliable method for extracting and quantifying Solvent Red 135 from a common plastic like Acrylonitrile Butadiene Styrene (ABS), adaptable for other polymers with appropriate solvent selection. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Objective: To determine the concentration of Solvent Red 135 in a solid polymer sample.

Methodology:

-

Sample Preparation (Dissolution):

-

Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

-

Add 5 mL of a suitable solvent (e.g., acetone or tetrahydrofuran) to fully dissolve the polymer.[19]

-

Causality: The chosen solvent must be capable of completely dissolving the polymer matrix to release the entrapped dye molecules into the solution.

-

-

Polymer Precipitation (Analyte Isolation):

-

Add 10 mL of an anti-solvent (e.g., methanol) to the solution.[19]

-

Causality: Methanol is miscible with acetone but is a poor solvent for the high-molecular-weight ABS polymer. This causes the polymer to precipitate out of the solution, leaving the smaller, soluble Solvent Red 135 molecules in the supernatant.

-

-

Separation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated polymer.[19]

-

Carefully transfer the supernatant, which contains the analyte, to a clean tube.

-

-

Concentration and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step removes the extraction solvents and concentrates the analyte.

-

Reconstitute the dried residue in 1 mL of a solvent compatible with the initial mobile phase of the LC-MS/MS system.[19]

-

-

Analysis (LC-MS/MS):

-

Analyze the reconstituted sample using a validated LC-MS/MS method.

-

Trustworthiness & Self-Validation:

-

The Matrix Effect Challenge: A primary challenge in quantifying analytes from complex samples like polymers is the "matrix effect," where co-extracted components suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results.[19]

-

Validation System 1 (Matrix-Matched Calibration): To compensate for this, create calibration standards in a blank matrix extract (i.e., an extract from an identical polymer known to contain no Solvent Red 135). This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[19]

-

Validation System 2 (Standard Addition Method): If a blank matrix is unavailable, use the standard addition method. Known amounts of a Solvent Red 135 standard are added to sample aliquots, and the resulting signal increase is used to calculate the original concentration by extrapolation.[19]

Caption: Step-by-step workflow for the quantitative analysis of Solvent Red 135.

Part 4: Applications in Scientific Research

Beyond its role as a colorant, the robust properties of Solvent Red 135 open avenues for its use in advanced research and development.

-

Functional Materials: Its high stability makes it a candidate for developing durable functional coatings and specialized optical filters where long-term performance under exposure to heat and light is critical.[7]

-

Organic Electronics: As a stable organic molecule with a large conjugated system, it has been suggested for potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7]

-

Advanced Probes and Sensors: While its fluorescent properties are not well-documented, its chemical structure suggests potential for use in luminescent solar concentrators or as a basis for developing fluorescent probes that respond to specific chemical environments.[7][20]

-

Biological Staining: The dye has been noted for its use in staining cellular structures in biological research, leveraging its vibrant color and affinity for certain subcellular components.[16]

References

-

Colorants Chem Pvt Ltd. (n.d.). Solvent Red 135 Manufacturers in Mumbai, India. Retrieved from [Link]

-

World dye variety. (2012, October 16). Solvent Red 135. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C.I. Solvent Red 135. PubChem Compound Database. Retrieved from [Link]

-

Precise Color. (n.d.). China Solvent Red 135 / CAS 20749-68-2/71902-17-5 factory and manufacturers. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 12). The Chemistry Behind Color: Understanding Solvent Red 135's Performance. Retrieved from [Link]

-

Unilex Colours & Chemicals Limited. (n.d.). Solvent Red 135. Retrieved from [Link]

-

Xcolor Pigment. (n.d.). Solvent Red 135. Retrieved from [Link]

-

Qingdao Sanhuan Colorchem CO.,LTD. (2017, March 16). TDS SOLVENT RED 135. Retrieved from [Link]

-

Colorants Chem Pvt Ltd. (n.d.). TDS of Solvent Red 135.docx. Retrieved from [Link]

-

L COLOR. (n.d.). Solvent red 135. Retrieved from [Link]

- Google Patents. (n.d.). CN101508849A - A kind of preparation method of solvent red 135.

-

ChemBK. (2024, April 9). Solvent Red 135. Retrieved from [Link]

- Google Patents. (n.d.). CN101508849B - A kind of preparation method of solvent red 135.

-

Dimacolor. (n.d.). Solvent Red EG (Solvent Red 135). Retrieved from [Link]

Sources

- 1. Solvent Red 135 | 20749-68-2 [chemicalbook.com]

- 2. CAS 20749-68-2: Solvent Red 135 | CymitQuimica [cymitquimica.com]

- 3. Solvent Red 135 Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]

- 4. C.I. Solvent Red 135, 20749-68-2, C.I. 564120 [chemnet.com]

- 5. echemi.com [echemi.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. China Solvent Red 135 / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]

- 9. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. Solvent red 135 - SOLVENT RED - L COLOR [l-color.com]

- 12. C.I. Solvent Red 135 | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. epsilonpigments.com [epsilonpigments.com]

- 15. colorantsgroup.com [colorantsgroup.com]

- 16. benchchem.com [benchchem.com]

- 17. CN101508849A - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]

- 18. CN101508849B - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and preparation methods for Solvent Red 135.

An In-Depth Technical Guide to the Synthesis and Preparation of Solvent Red 135

Introduction

Solvent Red 135, identified by the Colour Index name C.I. 564120, is a high-performance synthetic dye belonging to the perinone class of colorants.[1][2] With the chemical formula C₁₈H₆Cl₄N₂O and CAS numbers 20749-68-2 and 71902-17-5, it presents as a vibrant, yellowish-red powder.[1][3] This dye is highly valued in industrial applications for its exceptional thermal stability, with a melting point of approximately 318°C and heat resistance in polystyrene reaching up to 300°C.[4][5] Furthermore, it exhibits excellent lightfastness and migration resistance.[4]

Chemically, Solvent Red 135 is characterized by its poor solubility in water but good solubility in various organic solvents such as acetone, chloroform, and ethanol.[6] This property is fundamental to its classification as a solvent dye and dictates its primary applications. It is extensively used for coloring a wide variety of polymers and plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polyvinyl chloride (PVC), and polyethylene terephthalate (PET).[3][6] It is also a key colorant for polyester fiber pulp.[2][6] The synthesis of Solvent Red 135 is a well-established industrial process, primarily achieved through a condensation reaction, which can be adapted into several methodologies to balance production cost, yield, and final product quality.

Core Synthesis Chemistry

The synthesis of Solvent Red 135 is fundamentally a two-step condensation reaction between two key aromatic precursors: 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione (commonly known as tetrachlorophthalic anhydride or TCPA) and 1,8-Naphthylenediamine .[1][7][8]

The Fundamental Reaction Mechanism:

The reaction proceeds through a two-stage mechanism within a heated, acidic environment.[7]

-

Formation of the Perinone Backbone: The initial step involves the nucleophilic attack of an amino group from 1,8-naphthylenediamine onto one of the carbonyl carbons of tetrachlorophthalic anhydride. This is followed by a condensation reaction that forms an intermediate amide linkage.

-

Ring Closure and Aromatization: Under sustained heating in a reflux state, a second intramolecular condensation occurs. The remaining amino group attacks the other carbonyl group, leading to cyclization and the elimination of water molecules. This ring-closure and subsequent aromatization yield the stable, fused perinone structure characteristic of Solvent Red 135.[7]

Caption: Experimental workflow for the organic solvent method.

Method 2: The Hybrid Solvent-Aqueous Method

To overcome the limitations of the purely solvent-based and aqueous-phase methods, an improved hybrid approach has been developed and patented. [9][10]* Principle & Rationale: This method uses a mixed reaction medium consisting of an aqueous hydrochloric acid solution, a water-miscible polar organic solvent (1-50% of the total medium), and a small amount of a non-ionic surface-active catalyst (0.01-2%). [9][10]The organic solvent component (e.g., alcohol, acetic acid, DMF) helps improve product quality, while the aqueous HCl base keeps costs low and simplifies workup. The surfactant, such as a fatty alcohol-polyoxyethylene ether, likely acts as a phase-transfer catalyst, enhancing the interaction between reactants. [9][11]This synergistic approach aims to achieve the high quality of the solvent method with the low cost and ease of the aqueous method. [9]

Caption: Experimental workflow for the hybrid solvent-aqueous method.

Data Summary: Comparison of Synthesis Methodologies

| Parameter | Organic Solvent Method | Hybrid Solvent-Aqueous Method |

| Reaction Medium | Polar organic solvent (e.g., o-dichlorobenzene, acetic acid) [11] | Aqueous HCl, polar organic solvent, and non-ionic surfactant [9][11] |

| Typical Reaction Time | ~6 hours [11] | 8-15 hours [9] |

| Temperature | ~140°C (Reflux) [11] | Reflux Temperature [9] |

| Reported Yield | High (~97.6%) [11] | High (~98%) [10][11] |

| Product Quality | High vividness, high purity [9] | Good quality, comparable to standard [9][11] |

| Advantages | Excellent product quality and vividness [9] | Good product quality, low production cost, simple workup [9][10] |

| Disadvantages | Difficult product separation, high solvent recovery cost, high energy use [9][10] | Longer reaction times compared to the pure solvent method [9][11] |

Detailed Experimental Protocols

The following protocols are adapted from published methodologies and serve as a guide for laboratory-scale synthesis.

Protocol 1: Organic Solvent Method

Adapted from literature reports.[11]

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 204.04g of o-dichlorobenzene and 10.20g of acetic acid.

-

Add 16.61g (0.105 mol) of 1,8-diaminonaphthalene and 28.59g (0.1 mol) of tetrachlorophthalic anhydride to the flask.

-

Begin stirring and heat the mixture to 140°C. Maintain this temperature under reflux for 6 hours.

-

After the reaction is complete, introduce water vapor into the system to perform steam distillation, separating and recovering the o-dichlorobenzene.

-

Hot filter the remaining residue from the distillation.

-

Wash the collected filter cake with hot water (approx. 85°C) until the filtrate runs clear and has a neutral pH (6-8).

-

Dry the final product to obtain Solvent Red 135 solid. The expected yield is approximately 39.83g (97.6%). [11]

Protocol 2: Hybrid Solvent-Aqueous Method

Adapted from patent literature.[9][10][11]

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 300g of 13% aqueous hydrochloric acid solution and 60g of alcohol (e.g., ethanol).

-

Sequentially add 28.6g of tetrachlorophthalic anhydride, 15.8g of 1,8-naphthalenediamine, and 0.3g of a non-ionic surfactant (e.g., fatty alcohol polyoxyethylene ether).

-

Commence stirring and begin heating the mixture to its reflux temperature.

-

Maintain the reaction under reflux for 10 hours.

-

After the reaction period, cool the mixture and filter to isolate the solid product.

-

Wash the filter cake thoroughly with clear water until the filtrate becomes neutral.

-

Dry the product to obtain Solvent Red 135. The expected yield is approximately 40.0g (98%). [11]

Post-Synthesis Purification and Processing

Regardless of the synthetic route, a robust purification process is essential to achieve the desired quality and remove unreacted materials and byproducts.

-

Primary Filtration: The crude dye is first isolated from the reaction mixture via vacuum filtration. [7]2. Washing: This is a critical step to remove residual acid, salts, and other water-soluble impurities. The filter cake is typically washed with water until the filtrate is neutral. [9][11]For enhanced purity, a countercurrent washing step with a methanol/water mixture (e.g., 70:30 v/v) can be employed, which is particularly effective at reducing the content of impurities like hexachlorobenzene (HCB) by 40-60%. [7]3. Drying: The washed product is dried in an oven to remove residual moisture, yielding the final bright red powder.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. Solvent Red 135 Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]

- 4. China Solvent Red 135 / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent Red 135 | 20749-68-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101508849A - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]

- 10. CN101508849B - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility Profile of Solvent Red 135 in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Solvent Red 135 (CAS No. 20749-68-2, 71902-17-5). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available quantitative and qualitative solubility data in common organic solvents. We delve into the physicochemical properties of Solvent Red 135 that govern its solubility behavior and present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is structured to provide not only reference data but also the foundational understanding required for effective formulation, quality control, and application of this versatile dye.

Introduction to Solvent Red 135

Solvent Red 135, also known as C.I. 564120, is a synthetic yellowish-red dye belonging to the amino ketone class.[1][2] It presents as a bright red powder and is characterized by its robust physicochemical properties, including high heat resistance (up to 300-320°C), excellent light fastness, and strong tinting strength.[3][4][5][6] Its molecular formula is C₁₈H₆Cl₄N₂O, with a molecular weight of approximately 408.06 g/mol .[2][5][7]

While traditionally used for coloring a wide variety of plastics and polymers such as polystyrene (PS), polyethylene terephthalate (PET), polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC), its utility in scientific research is expanding.[4][8][9] Notably, in the field of drug development, its hydrophobic nature and fluorescent properties make it an excellent surrogate for new hydrophobic active pharmaceutical ingredients (APIs).[10] It is employed as a model compound to assess the encapsulation efficiency of nanocarriers, visualize cellular uptake, and study the biodistribution of drug delivery systems.[10] Understanding its solubility is therefore a critical prerequisite for these advanced applications, as it directly impacts formulation development, solvent selection, and process optimization.

This guide addresses the fundamental question of Solvent Red 135's solubility by providing a consolidated data profile and a validated methodology for its determination.

Physicochemical Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. Solvent Red 135 is a large, relatively rigid, and non-polar molecule due to its extensive aromatic system and tetrachlorinated phthaloperinone core.[7]

-

"Like Dissolves Like" Principle: The molecule lacks significant hydrophilic groups, rendering it virtually insoluble in water.[1][3] Its solubility is therefore favored in organic solvents that can engage in non-polar interactions (van der Waals forces) and, to a lesser extent, dipole-dipole interactions.

Quantitative Solubility Profile

The solubility of Solvent Red 135 has been determined in several common organic solvents. The data presented below, compiled from multiple technical data sheets, represents the solubility at ambient temperature (20°C). It is crucial to recognize that solubility is temperature-dependent; for most solid-liquid systems, solubility increases with temperature.[13]

| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |

| Methylbenzene (Toluene) | C₇H₈ | 0.6[8][9][14][15] |

| Dichloromethane | CH₂Cl₂ | 0.3[8][9][14][15] |

| Acetone | C₃H₆O | 0.2[8][9][14][15] |

| Butyl Acetate | C₆H₁₂O₂ | 0.2[8][9][14][15] |

| Ethyl Alcohol (Ethanol) | C₂H₅OH | 0.1[8][9][14][15] |

| Chloroform | CHCl₃ | Soluble (Qualitative)[1][2][3] |

Note: The data represents values from technical sources. For critical applications, experimental verification is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a solid in a liquid and is recognized for its reliability.[16][17] The following protocol is a self-validating system designed to yield accurate and reproducible results.

Objective:

To determine the saturation solubility of Solvent Red 135 in a selected organic solvent at a specified temperature.

Materials & Equipment:

-

Solvent Red 135 powder (≥99% purity)

-

High-purity organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Screw-cap glass vials (e.g., 4-8 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes (Class A)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Centrifuge (optional)

Step-by-Step Methodology:

Part A: Preparation of Saturated Solution

-

Aliquot Solute: Accurately weigh an amount of Solvent Red 135 powder that is substantially in excess of its expected solubility and add it to a glass vial.

-

Causality: Using an excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium, which is defined by the presence of undissolved solute.[17]

-

-

Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

Seal and Equilibrate: Securely cap the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitation: Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 to 48 hours is standard.

-

Trustworthiness: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24 h, 48 h, and 72 h). Equilibrium is confirmed when consecutive measurements of the solute concentration are statistically identical.[18]

-

Part B: Phase Separation

-

Cease Agitation: Remove the vial from the shaker and allow the undissolved solid to sediment for at least 2 hours at the same constant temperature.

-

Filtration: Carefully draw a portion of the supernatant into a syringe. Attach a 0.22 µm solvent-compatible syringe filter.

-

Causality: Filtration is essential to completely remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Centrifugation followed by careful decanting of the supernatant is an alternative separation method.[16]

-

-

Collect Sample: Discard the first few drops of the filtrate to saturate the filter material and then collect a clear, particle-free sample of the saturated solution into a clean vial.

Part C: Quantification via UV-Vis Spectrophotometry

-

Prepare Standard Solutions: Create a series of standard solutions of Solvent Red 135 with known concentrations in the same organic solvent. This is achieved by dissolving a precisely weighed mass of the dye in a volumetric flask.

-

Construct Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for Solvent Red 135 in that solvent. Plot a graph of Absorbance vs. Concentration. The resulting relationship should be linear and adhere to the Beer-Lambert Law.[19][20]

-

Analyze Saturated Sample: Dilute the filtered saturated solution with a known factor using the same solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculate Solubility: Use the equation from the calibration curve's linear regression to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This concentration is the solubility.

Solubility (g/L) = (Concentration from curve, g/L) × Dilution Factor

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of Solvent Red 135 is a critical parameter for its effective use in both industrial coloring and advanced scientific research. Its behavior is consistent with that of a large, hydrophobic molecule, showing limited solubility in common organic solvents, with higher affinity for non-polar aromatic and chlorinated solvents. The provided quantitative data serves as a valuable baseline for formulation efforts. For applications demanding high precision, the detailed shake-flask protocol offers a robust and reliable method for determining solubility under specific experimental conditions. Adherence to these validated procedures ensures the generation of high-quality, reproducible data essential for scientific integrity and successful project outcomes.

References

-

Solvent Red 135 . Jinan Ogilvy Chemical Co., Ltd.. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]

-

C.I. Solvent Red 135 | C18H6Cl4N2O | CID 88680 . PubChem, National Institutes of Health. [Link]

-

Solvent Red 135|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG . Cangzhou Xincheng Weiye Chemical Co., Ltd.. [Link]

-

Solvent Red 135 . Xcolor Pigment. [Link]

-

China Solvent Red 135-Transparent Red Eg (S. R 135) factory and manufacturers . Presol Dye. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

Solvent Red 135 . World dye variety. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health. [Link]

-

Solvent Red 135|Transparence Red EG . HUPC GLOBAL CHEMICAL. [Link]

-

Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer . Science Department, TCC. [Link]

-

Determination of Dye Concentration Using a UV-Vis Spectrophotometer . Undergraduate Teaching Labs (UGTL), Florida State University. [Link]

-

Shake Flask Method Summary . BioAssay Systems. [Link]

-

Solvent dye red 135(EG), CAS 20749-68-2 mfg . Baoxu Chemical. [Link]

-

Measuring Dyes Concentration Using a Low-Cost Visible-Light Spectrophotometer . Iraqi Journal of Chemical and Petroleum Engineering. [Link]

-

Determination of Dye Concentration in Two Dyes System Solution by Double Wavelength Spectrophotometry . Scientific.Net. [Link]

-

Spectrophotometric Analysis of Mixtures: Simultaneous Determination of Two Dyes in Solution . Worcester Polytechnic Institute. [Link]

-

A new method for the determination of the solubility of disperse dyes . ResearchGate. [Link]

-

Solubility Data Series . IUPAC | International Union of Pure and Applied Chemistry. [Link]

-

Solvent Red 135 . Chemball. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Houston-Downtown. [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report) . Pure and Applied Chemistry. [Link]

-

The Technical Advantages of Solvent Red 135: Heat Resistance and Light Fastness . NINGBO INNO PHARMCHEM CO., LTD.. [Link]

-

IUPAC-NIST Solubility Publication . National Institute of Standards and Technology. [Link]

-

(PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report) *. ResearchGate. [Link]

-

Solvent Dye Dissolution Method . TIANKUN Dye Manufacturer & Supplier. [Link]

-

Hansen Solubility Parameters . Hansen Solubility. [Link]

-

Hansen solubility parameter . Wikipedia. [Link]

-

Solubility of Organic Compounds . University of Calgary. [Link]

-

RED values for each polymer with the corresponding solvent . ResearchGate. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]

Sources

- 1. Solvent Red 135 | 20749-68-2 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Solvent Red 135 [jnogilvychem.com]

- 4. China Solvent Red 135-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. nbinno.com [nbinno.com]

- 7. C.I. Solvent Red 135 | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. union-pigment.com [union-pigment.com]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. science.valenciacollege.edu [science.valenciacollege.edu]

- 20. ocf.berkeley.edu [ocf.berkeley.edu]

Introduction: Unveiling the Photophysical Profile of Solvent Red 135

An In-depth Technical Guide on the Absorption and Emission Spectra of Solvent Red 135

Solvent Red 135 (C.I. 564120) is a synthetic organic dye from the aminoketone class, recognized for its vibrant yellowish-red hue and robust performance characteristics.[1][2] With the molecular formula C₁₈H₆Cl₄N₂O, it is primarily utilized in industrial settings for coloring plastics (like polystyrene, ABS, and PVC), polyester fibers, and oils due to its exceptional thermal stability (up to 300-320°C) and high lightfastness.[1][3][4][5] Beyond these traditional applications, its photophysical properties suggest potential as a fluorescent probe in non-aqueous systems for materials science and drug development research.[6][7]

This guide serves as a technical deep-dive into the core spectroscopic characteristics of Solvent Red 135: its absorption and fluorescence emission. We will explore the theoretical underpinnings of these phenomena, present the available quantitative data, and provide detailed, field-proven experimental protocols for their measurement. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and utilize this dye in their work.

Core Photophysical Principles: Absorption and Fluorescence

The interaction of light with a dye molecule like Solvent Red 135 is governed by the principles of quantum mechanics. The absorption of a photon promotes an electron from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). The molecule does not remain in this excited state indefinitely. It can return to the ground state via several pathways, one of which is fluorescence—the emission of a photon.[8]

This process is elegantly visualized by a simplified Jablonski diagram:

Caption: Simplified Jablonski diagram for fluorescence.[8]

Key takeaways from this process are:

-

Absorption: The molecule absorbs a photon of specific energy corresponding to the energy gap between S₀ and S₁.

-

Vibrational Relaxation: Before emission, the molecule rapidly loses some energy non-radiatively, relaxing to the lowest vibrational level of the S₁ state.[9]

-

Fluorescence: The molecule returns to the S₀ ground state by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift.

The Influence of the Environment: Solvatochromism

The absorption and emission spectra of Solvent Red 135 are not fixed; they are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[6][10] The solvent can interact differently with the dye's ground and excited states, altering their energy levels.[10] This often results in a bathochromic shift (red shift), where the absorption and emission peaks move to longer wavelengths as solvent polarity increases.[6][10] This property is critical, as it allows Solvent Red 135 to be used as a probe for the microenvironment in non-aqueous systems.[6]

Spectroscopic Data Summary for Solvent Red 135

A comprehensive review of publicly available scientific literature reveals that detailed quantitative photophysical data for Solvent Red 135 are not widely documented.[1][11] Its primary industrial application as a colorant for plastics has meant that properties like fluorescence quantum yield are not typically characterized.[11] The following table summarizes the available data. Researchers are strongly encouraged to determine these parameters empirically for their specific solvent system and application.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Solubility (g/L at 20°C) |

| Toluene | Not Found | ~6,200 (approx.)[8] | Not Found | Not Found | 0.6[5] |

| Acetone | Not Found | Not Found | Not Found | Not Found | 0.2[5] |

| Dichloromethane | Not Found | Not Found | Not Found | Not Found | 0.3[5] |

| Butyl Acetate | Not Found | Not Found | Not Found | Not Found | 0.2[5] |

| Ethanol | Not Found | Not Found | Not Found | Not Found | 0.1[5] |

| Chloroform | Not Found | Not Found | Not Found | Not Found | Soluble[2][8] |

Note: The lack of emission and quantum yield data underscores the necessity of the experimental protocols outlined in the following sections.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the accurate determination of the absorption and emission spectra and the relative fluorescence quantum yield of Solvent Red 135.

General Experimental Workflow

The process of characterizing the photophysical properties of a dye follows a logical sequence from sample preparation to data acquisition and analysis.

Caption: General workflow for spectroscopic analysis of Solvent Red 135.[8]

Protocol 1: Measurement of UV-Vis Absorption and Fluorescence Emission Spectra

Objective: To determine the absorption maximum (λmax) and emission maximum (λem) of Solvent Red 135 in a chosen solvent.

Expertise & Causality: This protocol forms the basis of all photophysical characterization. Determining λmax is crucial because the efficiency of fluorescence excitation is typically highest at the peak of the absorption band.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector (e.g., photomultiplier tube).[8][12][13]

Materials:

-

Solvent Red 135

-

Spectroscopic grade organic solvent (e.g., toluene, chloroform)

-

Quartz cuvettes (1 cm path length; four-sided polished for fluorescence)[8]

Step-by-Step Methodology:

-

Sample Preparation: a. Prepare a concentrated stock solution of Solvent Red 135 in the chosen solvent (e.g., 1 mg/mL). Use of an ultrasonic bath can aid dissolution.[7] b. From the stock solution, prepare a dilute working solution. The final concentration should be low enough to yield a maximum absorbance between 0.05 and 0.1.

-

Absorption Spectrum Measurement: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Fill a quartz cuvette with the pure solvent to serve as a blank. c. Place the blank in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 300-700 nm).[1] d. Replace the blank with a cuvette containing the dilute Solvent Red 135 solution. e. Measure the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[1]

-

Fluorescence Emission Spectrum Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize.[12] b. Set the instrument's excitation wavelength to the λmax determined in the previous step.[8] c. Set the emission monochromator to scan over a wavelength range longer than the excitation wavelength (e.g., if λmax is 500 nm, scan from 510 nm to 800 nm). d. First, measure the emission spectrum of a blank (pure solvent) to identify any background signals or Raman scattering peaks.[8][9] e. Next, measure the emission spectrum of the Solvent Red 135 solution using identical instrument settings (e.g., slit widths, detector sensitivity). f. The wavelength corresponding to the peak of the fluorescence intensity is the λem.[1]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To quantify the fluorescence efficiency of Solvent Red 135 by comparing it to a standard with a known quantum yield.

Expertise & Causality: The relative method is the most common and accessible way to determine quantum yield.[14] It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[14] The choice of a standard is critical; it should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrument biases.[9] Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a common standard for this region.[8][9]

Instrumentation & Materials:

-

Same as Protocol 1.

-

A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).

Step-by-Step Methodology:

-

Solution Preparation: a. Prepare dilute solutions of both Solvent Red 135 (the "sample") and the standard in their respective solvents. b. Adjust the concentrations of both solutions so that their absorbance values at the chosen excitation wavelength are very low and nearly identical (ideally < 0.1).[8][15]

-

Data Acquisition: a. Choose an excitation wavelength where both the sample and the standard have reasonable absorbance. b. Measure the absorbance of the sample (Asample) and the standard (Astd) at this excitation wavelength. c. In the spectrofluorometer, using identical instrument settings for both measurements, record the fluorescence emission spectra of the sample and the standard. d. It is also good practice to record the spectrum of the pure solvent(s) to subtract any background signal.

-

Data Analysis & Calculation: a. Integrate the area under the fluorescence emission curve for both the sample (Isample) and the standard (Istd) after subtracting the solvent background. b. Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:[8][14]

ΦF_sample = ΦF_std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (area under the curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the Solvent Red 135 solution and the standard solution, respectively.

-

Causality: The refractive index term (n²) is included to correct for the different fraction of light that is collected by the instrument's optics from solvents with different refractive indices.[14] If the same solvent is used for both sample and standard, this term cancels out (nsample² / nstd² = 1).

-

Conclusion

Solvent Red 135 is a dye with a robust industrial track record and emerging potential in scientific research. While publicly available data on its fluorescence properties are sparse, this guide provides the theoretical framework and detailed, validated experimental protocols necessary for its comprehensive photophysical characterization. By understanding the principles of absorption, emission, and solvatochromism, and by meticulously applying the described methodologies, researchers can reliably determine the spectral properties of Solvent Red 135 in their specific systems. This foundational characterization is the first step toward leveraging its properties for advanced applications in materials science, sensing, and drug development.

References

- An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of Solvent Red 135. Benchchem.

- An In-depth Technical Guide to the Photophysical Properties of Solvent Red 135. Benchchem.

- Application Notes and Protocols: Solvent Red 135 as a Fluorescent Probe in Non-Aqueous Systems. Benchchem.

- Solvent Red 135 | High-Purity Solvent Dye. Benchchem.

- Fluorescence Spectroscopy of Dyes in Solution. Humboldt-Universität Zu Berlin.

- The Chemistry Behind Color: Understanding Solvent Red 135's Performance.

- TDS SOLVENT RED 135. Qingdao Sanhuan Colorchem CO.,LTD.

- Application Notes and Protocols: Solvent Red 135 in Coatings and Thin-Film Research. Benchchem.

- Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples.

- Solvent Red 135. Xcolor Pigment.

- A Comparative Guide to Solvent Red 135 and Rhodamine B for Non-Polar Solvent Tracing. Benchchem.

- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

- Fluorescence Spectroscopy Instrument

- Solv

- Fluorescence spectroscopy. Wikipedia.

- Solvent Red 135. World dye variety.

- Solvent Red 135|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG.

- CAS 20749-68-2 Solvent Red 135. BOC Sciences.

- Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroyin.

- Relative Quantum Yield. Edinburgh Instruments.

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- Using new solvatochromic parameters to investigate dye–solvent interactions. Griffith Research Online.

- C.I. Solvent Red 135 | C18H6Cl4N2O | CID 88680. PubChem - NIH.

- Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag. NIH.

- Large-Scale Fluorescence Microscopy Analysis of Lipid Membrane Conformational Changes Optimized and Enabled by an AI-Guided Image Detection Method. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. nbinno.com [nbinno.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 14. edinst.com [edinst.com]

- 15. agilent.com [agilent.com]

Introduction: The Imperative of Thermal Stability in Advanced Applications

An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Red 135

Solvent Red 135 (C.I. 564120) is a high-performance perinone-based solvent dye prized for its vibrant, yellowish-red hue and, most critically, its exceptional thermal stability.[1][2] Chemically identified as 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one, its robust molecular structure allows it to withstand the rigors of high-temperature processing environments.[3] This characteristic makes it an indispensable colorant in the plastics and polymer industries, where processes such as injection molding, extrusion, and fiber spinning for materials like polystyrene (PS), polyethylene terephthalate (PET), polycarbonate (PC), and acrylonitrile butadiene styrene (ABS) are commonplace.[4][5][6]

The performance and longevity of a final product are directly linked to the stability of its constituent components. For a colorant, thermal degradation can lead to unacceptable color shifts, loss of tinting strength, and compromised mechanical properties of the host polymer.[7] This guide, intended for researchers, scientists, and development professionals, provides a comprehensive overview of the thermal properties of Solvent Red 135, outlines the mechanisms of its degradation, and details the authoritative analytical workflows required to validate its stability.

Section 1: Core Thermal Properties of Solvent Red 135

The dye's utility in high-temperature applications is underpinned by its high melting point and excellent heat resistance.[1] These properties ensure that the color remains stable and does not decompose or alter during manufacturing cycles that involve significant thermal stress.[4] It is important to recognize that "heat resistance" is often application-specific and is defined as the temperature at which the dye shows no significant color change within a particular polymer matrix over a defined period.

Data Presentation: Key Thermal Characteristics

The following table summarizes the principal thermal properties of Solvent Red 135, compiled from technical literature and supplier data.

| Thermal Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₈H₆Cl₄N₂O | [3] | |

| Molecular Weight | 408.07 g/mol | [3][8] | |

| Melting Point | 318 °C | May vary slightly based on purity. | [2][5] |

| Heat Resistance (General) | 300 - 320 °C | Represents general stability in various polymers. | [1][5] |

| Heat Resistance in PS | ~300 °C | Specific performance in Polystyrene. | [2][5] |

| Heat Resistance in PET | ~290 °C | Specific performance in Polyethylene Terephthalate. | [9] |

| Heat Resistance in PC | ~350 °C | Specific performance in Polycarbonate. | [9] |

| Light Fastness (in PS) | Grade 8 | On the Blue Wool Scale, where 8 is superior. | [2][4][5] |

Section 2: Mechanisms of Thermal Degradation

While Solvent Red 135 is exceptionally stable, like all organic compounds, it will undergo decomposition when subjected to temperatures exceeding its thermal limit. The degradation process involves the breaking of covalent bonds, leading to the formation of smaller, often volatile, molecules. Given its chemical structure, the degradation is likely a complex process initiated at the most thermally labile points of the molecule.

While specific, detailed degradation pathways are not extensively published in public literature, a mechanistic understanding can be inferred from its structure:

-

Initial Degradation: The perinone core is highly conjugated and stable. Degradation is less likely to start there and may initiate at the imide functional group or through the cleavage of the carbon-chlorine bonds, although C-Cl bonds on an aromatic system are quite strong.

-

Advanced Decomposition: At higher temperatures, fragmentation of the aromatic and heterocyclic ring systems will occur.

-

Degradation Products: In an inert atmosphere, this fragmentation would lead to a complex mixture of smaller chlorinated and nitrogen-containing aromatic compounds. In the presence of oxygen (thermo-oxidative degradation), the decomposition products would include oxides of carbon (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl) or other chlorinated species.[10] The formation of these irritating and potentially toxic gases is a key consideration for processing safety.[10]

The presence of impurities, such as hexachlorobenzene (a potential synthetic raw material byproduct), can also influence the overall thermal behavior and degradation profile of the technical-grade dye.[11]

Section 3: Experimental Assessment of Thermal Stability

A robust and multi-faceted analytical approach is required to fully characterize the thermal stability of Solvent Red 135. The following protocols represent a self-validating system for generating reliable and comprehensive data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of Solvent Red 135 by measuring its change in mass as a function of temperature in a controlled atmosphere.[1][12] This is the primary technique for establishing the onset temperature of decomposition.

Experimental Protocol:

-

Instrument Preparation: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of dry Solvent Red 135 powder into a tared TGA sample pan (typically alumina or platinum).

-

Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Causality: Using an inert atmosphere isolates thermal degradation from thermo-oxidative degradation, providing a clear measure of the molecule's intrinsic stability. For studying stability in air, a similar experiment would be run using a dry air purge.

-

-

Thermal Program: Apply a linear heating ramp, most commonly 10 °C/min or 20 °C/min, from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 700 °C or higher).[1]

-

Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible data. A 10 °C/min rate provides a good balance between analytical speed and resolution of thermal events.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the sample mass (%) versus temperature. The resulting TGA curve is analyzed to determine key parameters:

-

T_onset: The onset temperature of decomposition, often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. This value is a primary indicator of thermal stability.

-

T_peak: The temperature of the maximum rate of mass loss, determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Mass Loss %: The percentage of mass lost in each distinct degradation step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions, such as melting, which are indicative of the material's physical stability and purity.[12][13]

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Solvent Red 135 into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Causality: A hermetically sealed pan prevents any mass loss due to sublimation or early decomposition, ensuring that the measured heat flow corresponds only to thermal transitions.

-

-

Atmosphere Control: Place the sample and reference pans into the DSC cell. Maintain a constant inert gas purge (e.g., nitrogen at 20-50 mL/min) to ensure a stable thermal environment.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., from ambient to 350 °C).[1]

-

Data Acquisition: Measure and record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. The resulting DSC thermogram will show:

-

Melting Point (T_m): A sharp endothermic peak (a trough indicating heat absorption) corresponds to the melting of the crystalline solid. The peak temperature is taken as the melting point. A sharp, well-defined peak is indicative of high purity.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for characterizing the thermal stability of Solvent Red 135 and a conceptual representation of its degradation.

Caption: Experimental workflow for thermal analysis of Solvent Red 135.

Caption: Conceptual diagram of Solvent Red 135 thermal degradation.

Conclusion

Solvent Red 135 demonstrates exceptional thermal stability, a property that is fundamental to its widespread use in demanding polymer and materials applications.[4][14] Its high melting point and resistance to thermal decomposition up to approximately 300-320 °C allow for the production of color-stable articles under aggressive processing conditions.[1][5] A thorough characterization of this stability is not merely an academic exercise; it is a critical component of quality control, material specification, and the development of next-generation polymers. The analytical workflow presented here, centered on the core techniques of Thermogravimetric Analysis and Differential Scanning Calorimetry, provides a robust framework for researchers to validate material performance, ensure processing safety, and drive innovation.

References

- The Technical Advantages of Solvent Red 135: Heat Resistance and Light Fastness. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- Solvent Red 135. (n.d.). Jinan Ogilvy Chemical Co., Ltd.

- Solvent Red 135 | 20749-68-2. (n.d.). ChemicalBook.

- An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Red 135. (n.d.). Benchchem.

- Solvent dye red 135(EG), CAS 20749-68-2 mfg. (n.d.). Baoxu Chemical.

- Solvent Red 135. (n.d.). Xcolor Pigment.

- ABSOPLAST SOLVENT RED 135. (2018). Abstract Chemical - SpecialChem.

- CAS 20749-68-2: Solvent Red 135. (n.d.). CymitQuimica.

- C.I. Solvent Red 135. (n.d.). PubChem - NIH.

- MSDS SOLVENT RED 135. (n.d.). Baoxu Chemical.

- Solvent Red 135 | High-Purity Solvent Dye. (n.d.). Benchchem.

- Application Notes and Protocols for Incorporating Solvent Red 135 into PET and PS for Material Studies. (n.d.). Benchchem.

- Polymer Degradation Analysis. (2025). Prism | Sustainability Directory.

- Solvent Red 135. (n.d.). ChemBK.